molecular formula C9H10FNO2 B1445072 Ethyl 2-(5-fluoropyridin-3-YL)acetate CAS No. 39891-14-0

Ethyl 2-(5-fluoropyridin-3-YL)acetate

Cat. No.: B1445072
CAS No.: 39891-14-0
M. Wt: 183.18 g/mol
InChI Key: BCZQGAWXFCZDFC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoropyridin-3-YL)acetate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is a fluorinated pyridine derivative, which makes it an interesting subject for various chemical and biological studies due to the unique properties conferred by the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-fluoropyridin-3-YL)acetate typically involves the esterification of 5-fluoropyridine-3-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-fluoropyridin-3-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(5-fluoropyridin-3-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluoropyridin-3-YL)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 2-(5-fluoropyridin-2-YL)acetate
  • Ethyl 2-(4-fluoropyridin-3-YL)acetate
  • Ethyl 2-(3-fluoropyridin-4-YL)acetate

Comparison: Ethyl 2-(5-fluoropyridin-3-YL)acetate is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for targeted research .

Properties

IUPAC Name

ethyl 2-(5-fluoropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZQGAWXFCZDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302437
Record name Ethyl 5-fluoro-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-14-0
Record name Ethyl 5-fluoro-3-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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